![molecular formula C26H26N4O6S B2651338 2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide CAS No. 866350-28-9](/img/no-structure.png)
2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a carboxamide derived from acetic acid . The presence of the dimethoxyphenyl group indicates that there are two methoxy (OCH3) substituents on a benzene ring .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Derivatives
Synthesis and Antimicrobial Activity : The synthesis of pyrimidinones and oxazinones fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as the starting material has been documented. These compounds, including variants of the chemical structure , exhibit significant antimicrobial properties, comparable to known antibiotics like streptomycin and fusidic acid (Hossan et al., 2012).
Synthesis Techniques : Another study outlines the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones through the condensation of β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine. This synthesis technique showcases the chemical versatility and the potential for creating diverse derivatives of compounds like the one (Beck & Gajewski, 1976).
Antiasthma Agents : In the search for effective antiasthma agents, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were identified as potent mediator release inhibitors. The synthesis pathway involves multiple steps including the treatment with phosphorus oxychloride and cyclization using cyanogen bromide. The pharmacological evaluation pinpointed several compounds with high activity, paving the way for future therapeutic applications (Medwid et al., 1990).
Antiulcer Activities : Acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats. This study indicates the potential therapeutic applications of compounds structurally related to the one , with significant antiulcer activity noted in specific derivatives (Hosokami et al., 1992).
Antibacterial and Anti-HIV Activities : The synthesis of certain heterocyclic and non-heterocyclic entities, including 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and its derivatives, revealed notable antibacterial and anti-HIV activities. This underlines the potential biomedical applications of compounds within this chemical class (Patel & Chikhalia, 2006).
Antimicrobial and Antitubercular Activities
- Antimicrobial and Antitubercular Activities : A series of pyrimidine-azitidinone analogues showcased significant antimicrobial, antitubercular, and antioxidant activities. This research underpins the potential of pyrimidine derivatives in combating microbial infections and tuberculosis (Chandrashekaraiah et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-N-phenylacetamide with 2-(3-bromo-2-oxo-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid, followed by the reaction with 2-(3-(2-(2-(3,4-dimethoxyphenyl)ethylamino)-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid.", "Starting Materials": [ "2-amino-N-phenylacetamide", "2-(3-bromo-2-oxo-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid", "2-(3-(2-(2-(3,4-dimethoxyphenyl)ethylamino)-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid" ], "Reaction": [ "Step 1: 2-amino-N-phenylacetamide is reacted with 2-(3-bromo-2-oxo-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 2-(3-(2-(2-amino-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetyl)amino-N-phenylacetamide.", "Step 2: The product from step 1 is then reacted with 2-(3-(2-(2-(3,4-dimethoxyphenyl)ethylamino)-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid in the presence of a coupling agent and a catalyst to form the final product, 2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide." ] } | |
CAS-Nummer |
866350-28-9 |
Molekularformel |
C26H26N4O6S |
Molekulargewicht |
522.58 |
IUPAC-Name |
2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H26N4O6S/c1-35-20-9-8-17(14-21(20)36-2)10-12-27-22(31)15-30-25(33)24-19(11-13-37-24)29(26(30)34)16-23(32)28-18-6-4-3-5-7-18/h3-9,11,13-14H,10,12,15-16H2,1-2H3,(H,27,31)(H,28,32) |
InChI-Schlüssel |
QOMOFEPPKIZRGZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



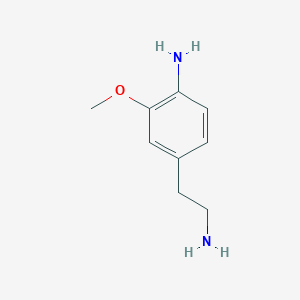
![1-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2651257.png)
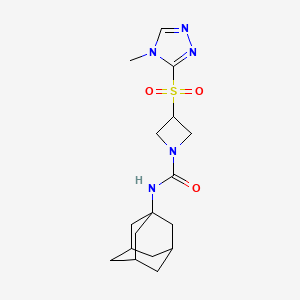
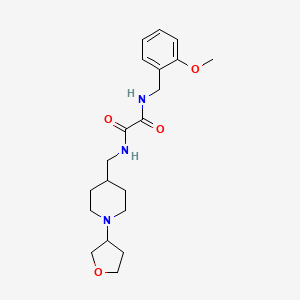


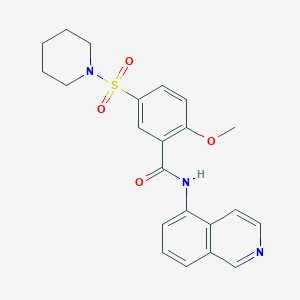
![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2651265.png)
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2651266.png)


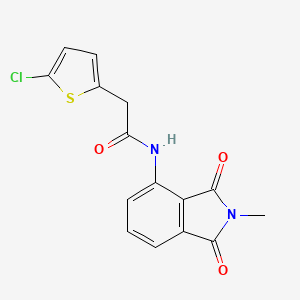
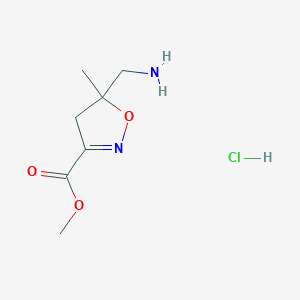
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651277.png)